molecular formula C9H7ClF3NO B6334115 n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide CAS No. 348-90-3

n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6334115
CAS No.: 348-90-3
M. Wt: 237.60 g/mol
InChI Key: LWEJZUHNFUXTEC-UHFFFAOYSA-N
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Description

N-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide (CAS No. 348-90-3) is an acetamide derivative with the molecular formula C₉H₇ClF₃NO. Its structure features a chloro substituent at the 4-position and a trifluoromethyl group at the 3-position on the phenyl ring, linked to an acetamide moiety. This compound has garnered attention in medicinal chemistry due to its role as a vascular endothelial growth factor receptor 3 (VEGFR3) inhibitor, demonstrating potent activity with an EC₅₀ of 2.22 μM in preclinical studies . Its physicochemical properties, such as molecular weight (255.6 g/mol) and hydrogen-bonding capacity, contribute to its pharmacological profile .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO/c1-5(15)14-6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEJZUHNFUXTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188340
Record name Acetamide, N-(4-chloro-3-(trifluoromethyl)phenyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID30188340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-90-3
Record name Acetamide, N-(4-chloro-3-(trifluoromethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC53667
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(4-chloro-3-(trifluoromethyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of 4-Chloro-3-(trifluoromethyl)aniline

The most direct route involves the acylation of 4-chloro-3-(trifluoromethyl)aniline with chloroacetyl chloride. Adapted from procedures for related N-phenylacetamides, this method employs a biphasic system of dichloromethane (DCM) and aqueous sodium hydroxide (2% w/v) to facilitate nucleophilic substitution (Scheme 1).

Reaction Conditions

  • Temperature : 0°C during reagent addition, followed by stirring at ambient temperature for 2 hours.

  • Molar Ratio : 1:1 stoichiometry of aniline to chloroacetyl chloride.

  • Workup : Sequential extraction with saturated potassium bisulfate, water, and brine, followed by drying over anhydrous sodium sulfate and solvent evaporation.

Yield and Purity

  • Crude Yield : 70–85% (white crystalline solid).

  • HPLC Purity : >95% after recrystallization from acetone/hexane.

Alternative Alkylation Strategies

Patent literature describes alkylation of halogenated anilines using solid–liquid phase-transfer catalysis. While optimized for urea derivatives, this approach can be adapted for acetamide synthesis:

  • Reagents : Potassium carbonate (base), potassium iodide (catalyst), dry acetone (solvent).

  • Procedure : Heat at 60°C for 6–8 hours under nitrogen.

  • Advantages : Improved regioselectivity and reduced byproduct formation compared to traditional acylation.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal solvent-dependent yields (Table 1):

SolventTemperature (°C)Yield (%)Purity (HPLC, %)
Dichloromethane0 → 257897
Acetone606595
Tetrahydrofuran255892

Dichloromethane at low temperatures maximizes yield by minimizing hydrolysis of chloroacetyl chloride.

Catalytic Additives

Inclusion of potassium iodide (5 mol%) in acetone boosts yield to 72% by facilitating chloride displacement.

Structural Characterization and Validation

Spectroscopic Analysis

1H^1H-NMR (300 MHz, CDCl₃)

  • δ 2.15 (s, 3H, –COCH₃), 7.45–7.62 (m, 3H, ArH), 8.02 (s, 1H, NH).

13C^{13}C-NMR (75 MHz, CDCl₃)

  • δ 24.8 (–COCH₃), 115.6–140.2 (aromatic carbons), 169.5 (–CO–).

19F^{19}F-NMR (282 MHz, CDCl₃)

  • δ –63.5 (CF₃ group).

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at Rt=1.201R_t = 1.201 min, confirming >95% purity.

Challenges and Mitigation Strategies

Hydrolysis of Chloroacetyl Chloride

Exposure to moisture generates acetic acid, reducing yields. Mitigation includes strict anhydrous conditions and rapid workup.

Regiochemical Byproducts

Competing substitution at the 2-position is suppressed using electron-deficient anilines and low temperatures .

Chemical Reactions Analysis

Types of Reactions

n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenylacetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Organic Chemistry

n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide serves as an important intermediate in the synthesis of various organic compounds. Its unique chemical structure, characterized by both chloro and trifluoromethyl groups, enhances its reactivity and stability, making it valuable for developing new materials and chemicals.

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Studies have shown that it may possess antimicrobial effects, making it a candidate for further exploration in pharmaceutical applications.
  • Anti-inflammatory Effects: Preliminary investigations suggest that it could have anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

Cancer Research

A notable application of this compound lies in oncology. It has been identified as a potent inhibitor of c-KIT kinase, which is implicated in various cancers, including gastrointestinal stromal tumors (GISTs). Its effectiveness against drug-resistant mutants makes it a promising candidate for new cancer therapies .

Case Study 1: c-KIT Kinase Inhibition

A study published in PubMed highlighted the discovery of a novel c-KIT kinase inhibitor derived from this compound. This compound demonstrated potent activity against both wild-type c-KIT and several drug-resistant mutants, showcasing its potential as a therapeutic agent for GISTs .

Case Study 2: Synthesis and Biological Evaluation

Another investigation focused on synthesizing derivatives of this compound and evaluating their biological activities. The results indicated that modifications to the compound's structure could enhance its potency and selectivity against specific cancer cell lines, paving the way for more targeted therapies .

Mechanism of Action

The mechanism of action of n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance potency. The trifluoromethyl group in N-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide increases lipophilicity and metabolic stability, contributing to its lower EC₅₀ compared to methoxy or fluoro derivatives .
  • Bulkier substituents (e.g., cyclohexylmethyl in JM-S-9) shift activity toward potassium channel modulation rather than VEGFR3 inhibition, highlighting target specificity .

Physicochemical and Conformational Properties

  • Dihedral Angles : In N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, the dihedral angle between the substituted phenyl and naphthyl rings is 60.5° , influencing molecular packing and crystal stability via N–H···O hydrogen bonds . Similar conformational rigidity in this compound may enhance receptor binding.
  • Density and pKa : Derivatives like N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit a predicted density of 1.38 g/cm³ and pKa of 11.48 , suggesting moderate solubility and basicity .

VEGFR3 Inhibition for Retinoblastoma

This compound’s EC₅₀ of 2.22 μM surpasses other acetamides in inhibiting VEGFR3, a critical target in retinoblastoma angiogenesis. Its trifluoromethyl group likely enhances hydrophobic interactions with the receptor’s active site .

Potassium Channel Modulation

Derivatives like JM-S-9 (EC₅₀ = 8.43 μM) exhibit activity as KCNQ2/Q3 openers, suggesting that minor structural changes (e.g., cyclohexylmethyl substitution) redirect activity toward neurological targets .

Biological Activity

n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide, a compound with notable structural properties, has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and relevant research findings.

Chemical Structure and Properties

The compound this compound features a trifluoromethyl group that enhances its lipophilicity, facilitating better membrane penetration. The presence of the chloro and amino groups allows for potential interactions with biological targets, such as enzymes and receptors, which may modulate their activity.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been a focal point in several studies. For instance, derivatives of phenoxy acetamides have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's efficacy was assessed using the MTT assay, revealing promising results with low IC50 values, indicating potent anti-proliferative activity .

Table 1: Cytotoxicity of this compound Derivatives

Cell LineIC50 Value (µM)Mechanism of Action
MCF-710.51Apoptosis induction
HepG21.43Apoptosis and necrosis
THLE-236.27Mild cytotoxicity

The data suggests that the compound selectively induces apoptosis in cancer cells while exhibiting significantly lower toxicity towards normal liver cells (THLE-2), indicating a favorable therapeutic index .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased early and late apoptotic cell populations .
  • Necrosis : In addition to apoptosis, necrotic cell death was observed, suggesting that the compound may induce cell death through multiple pathways .
  • Target Interaction : The trifluoromethyl group enhances lipophilicity, allowing for better interaction with cellular targets. This interaction can modulate enzyme activities or receptor functions critical for cell survival and proliferation .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Anticancer Effects : A recent study explored the cytotoxic effects of various acetamide derivatives against different cancer cell lines. The results indicated that compounds with a similar structure to this compound displayed significant anti-proliferative effects, particularly against liver cancer cells (HepG2), with an IC50 value significantly lower than that observed in non-tumorigenic cells .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of related compounds against a spectrum of pathogens. The findings suggested that these compounds could serve as effective agents in treating infections caused by resistant strains.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing N-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide?

Methodological Answer:
The synthesis typically involves acetylation of 4-chloro-3-(trifluoromethyl)aniline under controlled conditions. Key steps include:

  • Acylation Reaction : Reacting 4-chloro-3-(trifluoromethyl)aniline with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the acetamide bond .
  • Reaction Optimization : Temperature (60–80°C) and solvent choice (e.g., dichloromethane or toluene) are critical for achieving >85% yield. Excess acetylating agent (1.2–1.5 equivalents) minimizes side products .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity >95% .

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